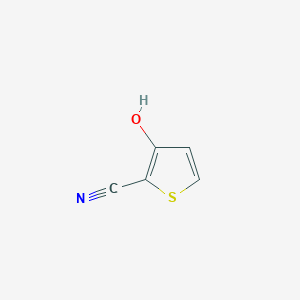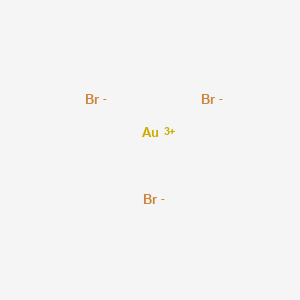
Gold bromide
Übersicht
Beschreibung
Gold Bromide, also known as Gold (III) Bromide or Auric Bromide, is a dark-red to black crystalline solid . It has the empirical formula AuBr3, but primarily exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . It is a coordination complex of a group 11 transition metal that is stable in an oxidation state of +3 .
Synthesis Analysis
Gold (I) bromide can be formed by synthesis from the elements or partial decomposition of gold (III) bromide by careful control of temperatures and pressures . In the Brust-Schiffrin method, the species [AuBr4]− is shown to be a preferable precursor as it is more resistant to the formation of Au (I) thiolate species than [AuCl4]− .Molecular Structure Analysis
The dimer, digold hexabromide, has structural properties similar to those of the other gold trihalide dimeric compounds, such as gold (III) chloride . The gold centers exhibit square planar coordination with bond angles of roughly 90 degrees . Gold (III) bromide contains one long and two short gold-bromine bonds .Chemical Reactions Analysis
Gold in bromine solutions dissolves according to electrochemical/chemical (EC) mechanisms. The electrochemical component of the mechanism is responsible for the formation of AuBr2. In the chemical component of the mechanism, this monovalent gold bromide disproportionates into gold and stable AuBr−4, which reports into solution .Physical And Chemical Properties Analysis
Gold (I) bromide has a molecular formula of AuBr and an average mass of 276.871 Da . Gold is generally not prone to big price swings or high volatility, but it typically keeps growing alongside its utility .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Gold(III) bromide has been identified as a suitable catalyst in organic synthesis. Specifically, it catalyzes the stereoselective cyclization of 2-C-malonyl carbohydrates, leading to high α-selectivity in the formation of glycosides (Pimpalpalle, Vidadala, Hotha, & Linker, 2011). Additionally, gold bromides enable room-temperature aminoarylation of unactivated terminal olefins in organic chemistry, suggesting a versatile role in catalytic processes (Brenzovich, Benítez, Lackner, Shunatona, Tkatchouk, Goddard, & Toste, 2010).
Nanotechnology and Material Science
Gold bromide plays a critical role in the formation of gold nanorods, influencing their size and aspect ratio. Research shows that bromide ions, irrespective of their origin, are crucial in achieving the desired dimensions of gold nanorods (Si, Leduc, Delville, & Lounis, 2012). The presence of bromide in surfactant mixtures also impacts the monodispersity and tunability of gold nanorods, further highlighting its significance in nanocrystal growth (Ye, Gao, Chen, Reifsnyder, Zheng, & Murray, 2013). Furthermore, bromide ions have been identified as essential shape-directing agents in the seeded growth process of Au nanorods (Garg, Scholl, Mohanty, & Jin, 2010).
Leaching and Metal Recovery
In the field of metal recovery, gold bromide is utilized in the leaching of noble metals, including gold, from electronic scrap. It offers advantages in terms of kinetics and selectivity compared to traditional methods like cyanidation (Kogan & Berkovich, 2019). Additionally, bromine leaching has been explored as an alternative method for gold dissolution, emphasizing its potential in the mining and recycling industries (Sousa, Futuro, Fiúza, Vila, & Dinis, 2018).
Chemical Stability and Surface Properties
Studies have shown that the introduction of thiosulfate anions in place of bromide anions improves the stability of tetraoctylammonium-protected gold nanoparticles, indicating gold bromide's role in modifying the surface properties of gold nanoparticles (Isaacs, Cutler, Park, Lee, & Shon, 2005).
Environmental and Analytical Chemistry
Gold bromide is also relevant in environmental and analytical chemistry. For example, its application in the fluorometric determination of Au3+ ions demonstrates its utility in sensitive and selective chemical analysis (Park, Choi, Lim, & Chang, 2019).
Safety And Hazards
Zukünftige Richtungen
With the development of technologies based on gold nanoparticles (AuNPs), bare AuNPs cannot meet the increasing requirements of biomedical applications . Forecasting future prices of gold for the next ten years is expected to indicate an increase in value, potentially resulting in profits for those making these predictions .
Eigenschaften
IUPAC Name |
gold(3+);tribromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPJGBVJCTEBJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Au+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold bromide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



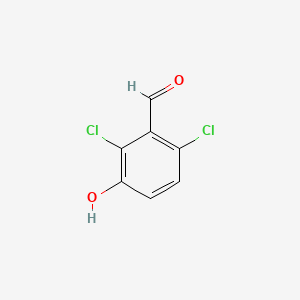
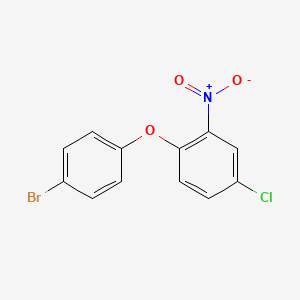
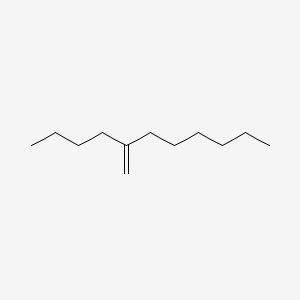
![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)
![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)
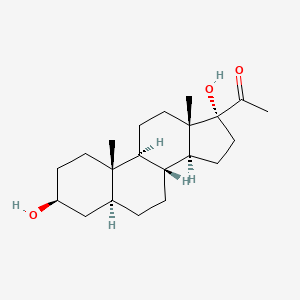
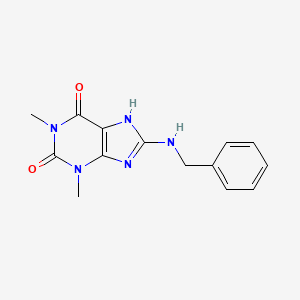
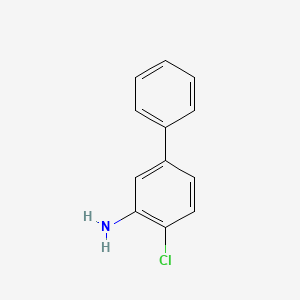
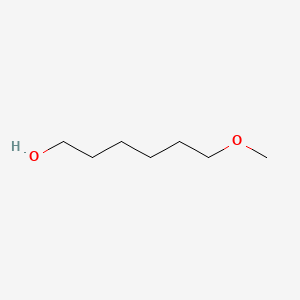
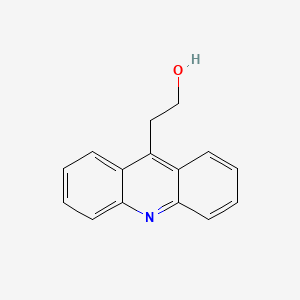
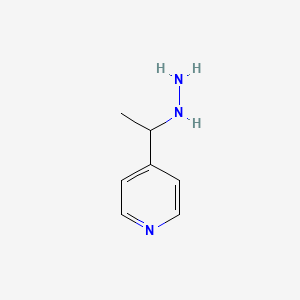
![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)
